1-(1,4-Diazepan-1-yl)hexan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

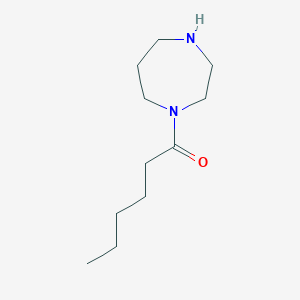

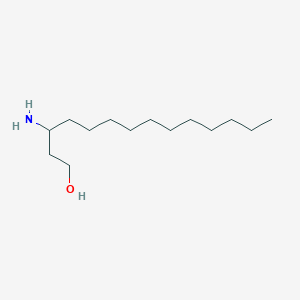

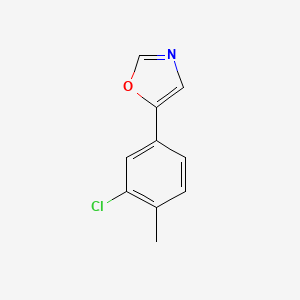

1-(1,4-Diazepan-1-yl)hexan-1-one is a chemical compound with the molecular formula C11H22N2O . It is commonly referred to as DHK and is a psychoactive compound that belongs to the class of research chemicals known as synthetic cannabinoids.

Molecular Structure Analysis

The molecular structure of this compound contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 aliphatic ketone, 1 aliphatic secondary amine, and 1 aliphatic tertiary amine .科学研究应用

Biocatalysis in Asymmetric Synthesis

The compound has been utilized in the biocatalytic process of intramolecular asymmetric reductive amination, leading to the synthesis of chiral 1,4-diazepanes . This method employs imine reductases (IREDs) for the synthesis of enantiomerically enriched compounds, which are crucial in the production of pharmaceuticals. The process has been optimized to improve catalytic efficiency and yield, providing an eco-friendly alternative to traditional chemical synthesis.

Pharmaceutical Development

In the realm of pharmaceuticals, 1-(1,4-Diazepan-1-yl)hexan-1-one serves as a key intermediate in the synthesis of drugs like Suvorexant , which is used for the treatment of primary insomnia . Additionally, its derivatives are found in medications such as Ripasudil , a Rho-associated kinase inhibitor for treating glaucoma and ocular hypertension .

Enantioselective Synthesis

The compound plays a significant role in the enantioselective synthesis of chiral amines, which are foundational units in various biologically active molecules . The ability to create these molecules with high enantiomeric excess is vital for the development of new drugs with specific activity and reduced side effects.

Organic Synthesis

In organic synthesis, this compound is involved in the construction of seven-membered nitrogen heterocycles . These structures are prevalent in natural products and pharmaceuticals, making the compound a valuable asset for synthetic organic chemists.

Biotechnology Applications

The enzymatic methods developed using this compound have potential applications in biotechnology, particularly in the production of chiral compounds . The advancements in this area could lead to more sustainable and cost-effective processes in industrial biotechnology.

Analytical Chemistry

While specific applications in analytical chemistry are not directly mentioned, the compound’s role in the synthesis of complex molecules suggests its potential use in analytical standards and reagents . Its derivatives could be used to calibrate instruments or as reference compounds in various analytical methods.

作用机制

安全和危害

属性

IUPAC Name |

1-(1,4-diazepan-1-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-6-11(14)13-9-5-7-12-8-10-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVFOYENLKWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)